

An In-Depth Technical Guide to 1,2-Diiodopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diiodopropane

Cat. No.: B3344142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-diiodopropane** (CAS No. 598-29-8), a versatile dihalogenated alkane. The document details its physicochemical properties, outlines key synthetic methodologies, and explores its reactivity and potential applications, particularly as a building block in organic synthesis and its relevance to drug development. While direct applications in marketed pharmaceuticals are not prominently documented, its role as a precursor for introducing the cyclopropane moiety—a critical structural motif in numerous therapeutic agents—is discussed. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry, providing essential data and procedural insights.

Introduction

1,2-Diiodopropane is a chemical compound of interest in synthetic organic chemistry due to the presence of two reactive carbon-iodine bonds. These bonds provide a gateway for a variety of chemical transformations, including elimination and substitution reactions. The ability of 1,2-dihaloalkanes to form cyclopropane rings upon treatment with reducing agents makes them valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide consolidates the available technical data on **1,2-diiodopropane**, offering a centralized source of information for laboratory and research applications.

Physicochemical Properties

A summary of the key physical and chemical properties of **1,2-diiodopropane** is presented in the tables below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

Table 1: General and Physical Properties of **1,2-Diiodopropane**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
CAS Number	598-29-8 [1] [2] [3]
Molecular Formula	C ₃ H ₆ I ₂ [1] [2]
Molecular Weight	295.89 g/mol
Appearance	Data not available
Boiling Point	203-204 °C (decomposes)
Melting Point	Data not available
Density	2.551 g/cm ³ at 20 °C
Solubility	Data not available

Table 2: Chemical Identifiers of **1,2-Diiodopropane**[\[4\]](#)

Identifier Type	Identifier
IUPAC Name	1,2-diiodopropane
InChI	InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3
InChIKey	ISXPOEJSKALLKA-UHFFFAOYSA-N
SMILES	CC(I)CI

Synthesis of 1,2-Diiodopropane

1,2-Diiodopropane can be synthesized through several routes, with the most common methods involving the direct iodination of propene or the free-radical iodination of 2-iodopropane.

Synthesis from Propene

The addition of molecular iodine to propene is a direct method for the preparation of **1,2-diiodopropane**. This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Iodination of Propene (General Procedure)

- Reactants: Propene, Molecular Iodine (I_2).
- Solvent: An inert solvent such as dichloromethane or carbon tetrachloride.
- Procedure:
 - Dissolve molecular iodine in the chosen inert solvent in a reaction vessel equipped with a gas inlet and a stirrer.
 - Cool the solution in an ice bath to control the reaction temperature.
 - Bubble propene gas slowly through the iodine solution with continuous stirring.
 - The disappearance of the characteristic purple color of iodine indicates the progress of the reaction.
 - Once the reaction is complete, the solvent can be removed under reduced pressure to yield crude **1,2-diiodopropane**.
 - Purification can be achieved through distillation under reduced pressure.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, concentration, and reaction time should be optimized for best results.

Free-Radical Iodination of 2-Iodopropane

1,2-Diiodopropane can also be synthesized from 2-iodopropane via a free-radical halogenation reaction.[5][6] This process typically involves an initiation step to generate iodine radicals, followed by propagation and termination steps.

Reaction Mechanism:

- Initiation: The reaction is initiated by the homolytic cleavage of the I-I bond in molecular iodine, often facilitated by UV light or heat, to produce two iodine radicals ($I\cdot$). [6]
 - $I_2 \rightarrow 2 I\cdot$
- Propagation:
 - An iodine radical abstracts a hydrogen atom from 2-iodopropane to form hydrogen iodide (HI) and a propyl radical.
 - The propyl radical then reacts with a molecule of iodine (I_2) to form **1,2-diiodopropane** and another iodine radical, which continues the chain reaction. [5][6]
- Termination: The reaction is terminated by the combination of any two radical species.

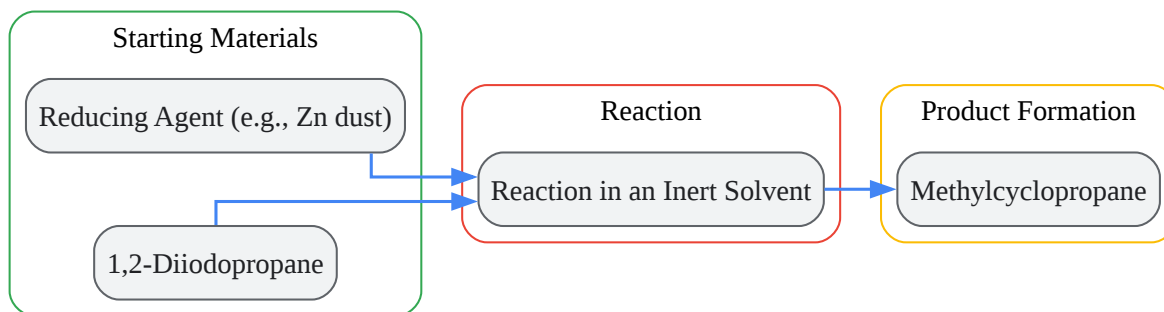
Reactivity and Applications in Organic Synthesis

The primary reactivity of **1,2-diiodopropane** stems from the two C-I bonds. The iodide ions are good leaving groups, making the compound susceptible to both substitution and elimination reactions.

Cyclopropanation Reactions

A significant application of 1,2-dihaloalkanes in organic synthesis is the formation of cyclopropane rings. This is typically achieved through dehalogenation with a reducing agent, such as zinc dust. The resulting methylcyclopropane is a valuable structural motif in organic chemistry.

Logical Workflow for Cyclopropane Synthesis



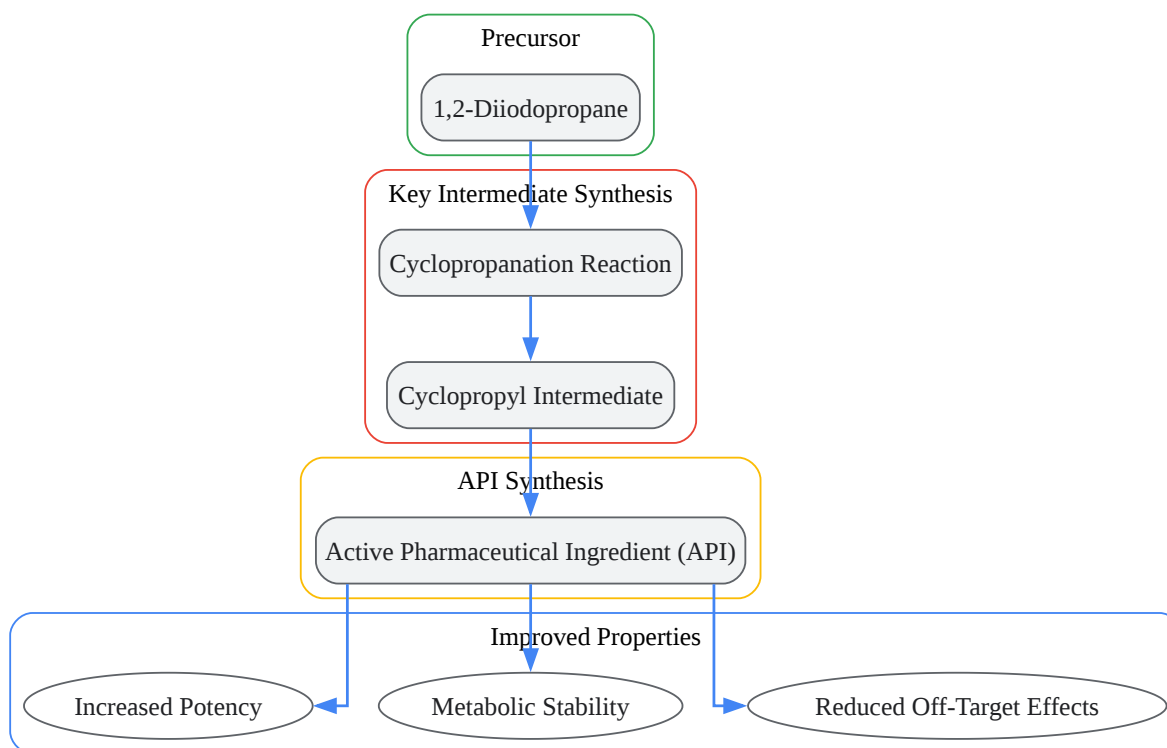
[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of methylcyclopropane from **1,2-diiodopropane**.

Relevance in Drug Development

While direct incorporation of **1,2-diiodopropane** into final drug molecules is not widely reported, its potential as a precursor for synthesizing key pharmaceutical intermediates is significant. Halogenated hydrocarbons are fundamental building blocks in medicinal chemistry. [7] The ability to form cyclopropane rings is particularly noteworthy, as the cyclopropyl group is a recognized "bioisostere" for a phenyl ring and can impart desirable properties to a drug molecule, such as increased potency, improved metabolic stability, and reduced off-target effects.

Signaling Pathway in Drug Discovery Logic



[Click to download full resolution via product page](#)

Caption: Role of **1,2-diiodopropane** as a precursor in the synthesis of APIs with improved properties.

Conclusion

1,2-Diiodopropane is a valuable, albeit not widely publicized, chemical intermediate. Its well-defined physicochemical properties and reactivity make it a useful tool for synthetic chemists. While its direct application in drug development is not extensively documented, its role as a precursor to important structural motifs, such as the cyclopropane ring, underscores its potential significance in the broader field of medicinal chemistry. This guide provides a

foundational understanding of **1,2-diiodopropane**, which should serve as a useful starting point for further research and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diiodopropane [webbook.nist.gov]
- 2. 1,2-Diiodopropane [webbook.nist.gov]
- 3. 1,2-diiodopropane | 598-29-8 [chemicalbook.com]
- 4. Propane, 1,2-diiodo- | C₃H₆I₂ | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gauthmath.com [gauthmath.com]
- 6. gauthmath.com [gauthmath.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2-Diiodopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3344142#1-2-diiodopropane-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com